4-Fluoro-3-propoxyaniline
Description
4-Fluoro-3-propoxyaniline (CAS: 1540795-62-7) is an aromatic amine derivative featuring a fluorine atom at the para position (C4) and a propoxy group (–OCH₂CH₂CH₃) at the meta position (C3) of the benzene ring. This compound is classified as a discontinued product by suppliers such as CymitQuimica, with a purity of 98% .
Properties
IUPAC Name |
4-fluoro-3-propoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6H,2,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHVATKXOLRIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-propoxyaniline typically involves the nucleophilic substitution of a fluoro group on a benzene ring. One common method is the reaction of 4-fluoroaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-propoxyaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-fluoro-3-nitroaniline.
Reduction: Formation of 4-fluoroaniline.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-propoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Fluoro-3-propoxyaniline exerts its effects depends on its interaction with specific molecular targets. The fluoro and propoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
Key analogs of 4-Fluoro-3-propoxyaniline include:
Key Observations:
- Substituent Effects: The propoxy group in this compound introduces steric bulk and enhanced lipophilicity compared to smaller alkoxy groups (e.g., methoxy in 3-Fluoro-4-methoxyaniline) . Pyridinyl (in 4-Fluoro-3-(pyridin-3-yl)aniline) and difluoromethoxy groups introduce distinct electronic and steric profiles, influencing solubility and intermolecular interactions .
- Physical Properties: The melting point of 3-Fluoro-4-methoxyaniline (81–84°C) is notably higher than estimated values for this compound, likely due to the shorter methoxy group enabling tighter crystal packing . Molecular weight increases with larger substituents (e.g., propoxy vs. methoxy), correlating with trends in boiling points and solubility in non-polar solvents.
Biological Activity
4-Fluoro-3-propoxyaniline is a fluorinated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a fluorine atom at the para position relative to the amino group, which can influence its biological activity. The presence of the propoxy group enhances lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of signaling pathways.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and related compounds:
| Biological Activity | IC50 (nM) | Reference |
|---|---|---|
| Inhibition of ALK activity | 21.3 | |
| Cell growth inhibition (KARPAS-299) | 514.6 | |
| Antitumor activity | Varies | |
| Inhibition of sEH enzyme | 7.0 |
Case Studies
- Antitumor Activity : In a study examining various aniline derivatives, this compound demonstrated significant antitumor properties in vitro. The compound was tested against KARPAS-299 cell lines, revealing a notable inhibition of cell proliferation, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored in various studies. For instance, related compounds showed IC50 values ranging from 21.3 nM to over 500 nM for different targets, indicating that structural modifications can significantly impact potency.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable ADME characteristics due to the propoxy substituent, which may enhance membrane permeability and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
